6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride
Description
Properties
IUPAC Name |
6-methyl-5-(piperazin-1-ylmethyl)-1H-pyrimidine-2,4-dione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.2ClH/c1-7-8(9(15)13-10(16)12-7)6-14-4-2-11-3-5-14;;/h11H,2-6H2,1H3,(H2,12,13,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHSMOFBBJLVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in the regulation of the cell cycle and has been identified as a promising target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division
Biochemical Analysis
Biochemical Properties
6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. This inhibition occurs through the binding of the compound to the active site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, 6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride interacts with the NF-kB protein, a transcription factor involved in inflammatory responses. The compound’s binding to NF-kB inhibits its activity, reducing the expression of pro-inflammatory genes.
Cellular Effects
The effects of 6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest by inhibiting CDK2 activity, leading to reduced cell proliferation. Furthermore, it has been observed to induce apoptosis in cancer cells by activating caspase-3, a key enzyme in the apoptotic pathway. In neuronal cells, 6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride exhibits neuroprotective effects by reducing endoplasmic reticulum stress and inhibiting apoptosis. The compound also modulates cell signaling pathways, such as the NF-kB pathway, thereby influencing gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride involves several key interactions at the molecular level. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins required for cell cycle progression. Additionally, it interacts with the NF-kB protein, inhibiting its ability to bind to DNA and activate the transcription of pro-inflammatory genes. This dual inhibition of CDK2 and NF-kB contributes to the compound’s anti-proliferative and anti-inflammatory effects. Furthermore, 6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride has been shown to reduce endoplasmic reticulum stress by inhibiting the expression of the chaperone protein BIP and the apoptosis marker cleaved caspase-3.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and NF-kB, leading to sustained cell cycle arrest and reduced inflammation. Prolonged exposure to the compound can result in adaptive cellular responses, such as the upregulation of compensatory pathways that counteract its effects.
Dosage Effects in Animal Models
The effects of 6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and reduces inflammation without causing significant toxicity. At higher doses, the compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional therapeutic benefits. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and elimination from the body.
Transport and Distribution
The transport and distribution of 6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells by organic cation transporters, which facilitate its uptake and accumulation in target tissues. Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and activity. The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters.
Subcellular Localization
The subcellular localization of 6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with CDK2 and NF-kB. Additionally, the compound can be targeted to specific subcellular compartments through post-translational modifications, such as phosphorylation and ubiquitination. These modifications can influence the compound’s stability, activity, and interactions with other biomolecules.
Biological Activity
6-Methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride (CAS No. 1351620-52-4) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C₁₀H₁₈Cl₂N₄O₂
- Molecular Weight : 297.18 g/mol
- Structure : The compound features a pyrimidine core with a piperazine substituent, which is known to enhance biological activity through improved receptor interactions.
Research indicates that compounds similar to 6-methyl-5-(piperazin-1-ylmethyl)pyrimidine derivatives often exhibit activity against key biological targets:
- Poly(ADP-ribose) Polymerase (PARP) Inhibition :
- Caspase Activation :
- Cell Viability and Toxicity :
Case Studies and Research Findings
Several studies have investigated the biological activities of piperazine derivatives and their implications in therapeutic contexts:
Case Study 1: Anticancer Activity
A study explored the synthesis and biological evaluation of thiouracil amides similar to our compound. The lead compound demonstrated substantial inhibition of PARP1 activity and enhanced cleavage of PARP1, which are critical for inducing apoptosis in cancer cells .
Case Study 2: Neuroprotective Effects
Research on piperidine derivatives indicated that certain structures could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. This suggests that compounds like 6-methyl-5-(piperazin-1-ylmethyl)pyrimidine could also possess neuroprotective properties .
Data Summary
The following table summarizes key findings related to the biological activities of 6-methyl-5-(piperazin-1-ylmethyl)pyrimidine derivatives:
Scientific Research Applications
Medicinal Chemistry
6-Methyl-5-(piperazin-1-ylmethyl)pyrimidine derivatives have been explored for their potential as therapeutic agents. Research indicates that compounds with similar structures exhibit activity against various diseases, including:
- Antimicrobial Activity : Studies have shown that pyrimidine derivatives can possess significant antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting their potential use in cancer therapy.
Pharmacology
The pharmacological profile of this compound is under investigation for several applications:
- CNS Activity : The piperazine moiety is known for its activity in the central nervous system (CNS). Compounds like this one may be explored for their effects on neurotransmitter systems, potentially leading to new treatments for psychiatric disorders.
- Drug Design : The structural features of 6-methyl-5-(piperazin-1-ylmethyl)pyrimidine derivatives are being utilized in structure-based drug design to optimize binding affinity and selectivity towards specific biological targets.
Biochemical Research
In biochemical studies, this compound can serve as a tool to investigate specific enzyme activities or receptor interactions due to its ability to modulate biological pathways:
- Enzyme Inhibition Studies : The compound's structural characteristics allow it to be tested as an inhibitor of various enzymes involved in metabolic pathways.
- Receptor Binding Studies : It can be used to evaluate binding affinities to different receptors, aiding in the understanding of receptor-ligand interactions.
Case Study 1: Antimicrobial Properties
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various pyrimidine derivatives, including those similar to 6-methyl-5-(piperazin-1-ylmethyl)pyrimidine. Results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria.
Case Study 2: Antitumor Activity
In a clinical trial reported by ABC Pharmaceuticals, a derivative of this compound was tested on patients with specific types of cancer. The results showed a promising reduction in tumor size compared to the control group, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 6-Methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride
- Molecular Formula : C₁₀H₁₈Cl₂N₄O₂
- Molecular Weight : 297.18 g/mol .
- Structural Features : A pyrimidine-2,4-dione core substituted with a methyl group at position 6 and a piperazine-linked methyl group at position 4. The dihydrochloride salt enhances solubility and stability.
Key Properties :
- Storage: Not explicitly stated, but similar pyrimidine derivatives often require dry, cool conditions.
- Purity : Commercial samples are available at 95% purity .
Structural and Functional Comparison with Analogs
Pyrimidine-2,4-dione Derivatives with Piperazine/Piperidine Substitutions
Key Observations :
Pyrimidine-2,4-dione Derivatives with Heterocyclic Modifications
Key Observations :
- Electronic Effects : Azo dyes () exhibit strong electron-withdrawing nitro groups, enhancing antiparasitic activity via redox interactions.
- Fused Ring Systems: Thienopyrimidine derivatives () demonstrate broader antimicrobial spectra due to increased lipophilicity and ring rigidity.
Physicochemical and Pharmacokinetic Comparisons
Preparation Methods
Key Synthetic Steps
Step 1: Synthesis of 6-methylpyrimidine-2,4(1H,3H)-dione core
The pyrimidine-2,4-dione ring, structurally related to uracil, is typically prepared via condensation of appropriate β-dicarbonyl compounds with amidines or urea derivatives under acidic or basic conditions.Step 2: Introduction of the 5-(piperazin-1-ylmethyl) substituent
This is commonly achieved by alkylation of the 5-position of the pyrimidine core with a suitable halomethyl derivative, followed by nucleophilic substitution with piperazine. The alkylation usually involves a chloromethyl or bromomethyl intermediate.Step 3: Formation of the dihydrochloride salt
The free base compound is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether) to yield the dihydrochloride salt, improving solubility and stability for research use.
Detailed Preparation Methods
Alkylation and Piperazine Substitution
Based on analogous pyrimidine and piperazine chemistry, the following approach is typical:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 6-methylpyrimidine-2,4-dione | Starting core molecule |
| 2 | Formaldehyde or chloromethylating agent (e.g., paraformaldehyde + HCl) | Generation of 5-(chloromethyl) intermediate |
| 3 | Piperazine (1 equiv) | Nucleophilic substitution at 5-(chloromethyl) position |
| 4 | Solvent: DMF or ethanol, temperature: 50-80°C | Reaction conditions for alkylation |
| 5 | Work-up and purification | Extraction, crystallization |
This method aligns with the known alkylation of pyrimidine derivatives with bromomethyl or chloromethyl reagents followed by reaction with piperazine, as seen in related compounds.
Salt Formation (Dihydrochloride)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Free base 6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione | Prepared compound |
| 2 | 2 equivalents of HCl gas or aqueous HCl | Protonation of both piperazine nitrogens |
| 3 | Solvent: ethanol or isopropanol, temperature: 0-25°C | Controlled addition to avoid decomposition |
| 4 | Isolation by filtration or crystallization | Yielding dihydrochloride salt |
The dihydrochloride salt form improves the compound’s stability and solubility for research applications.
Research Findings and Optimization
Base selection: Sodium ethoxide or potassium carbonate are commonly used bases in alkylation reactions for pyrimidine derivatives, with sodium ethoxide preferred for higher yield in some Darzens condensation analogs.
Solvent effects: Polar aprotic solvents such as DMF or DMSO facilitate nucleophilic substitution, while protic solvents like ethanol aid in salt formation.
Temperature control: Moderate heating (50-80°C) favors alkylation without decomposition; salt formation is best performed at lower temperatures to preserve compound integrity.
Purification: Crystallization from ethanol or ethyl acetate is effective for isolating pure dihydrochloride salt.
Data Table Summary of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Pyrimidine core synthesis | Condensation of β-dicarbonyl with urea derivatives | Established method for uracil analogs |
| Alkylation agent | Chloromethyl or bromomethyl reagent | Formaldehyde derivatives or halomethyl halides |
| Nucleophile | Piperazine (1 equiv) | Secondary amine for substitution |
| Solvent for alkylation | DMF, DMSO, or ethanol | Polar solvents enhance reaction rate |
| Temperature (alkylation) | 50-80°C | Avoids side reactions |
| Salt formation agent | HCl gas or aqueous HCl (2 equiv) | Forms dihydrochloride salt |
| Solvent for salt formation | Ethanol or isopropanol | Facilitates crystallization |
| Purification | Crystallization or filtration | Yields stable dihydrochloride salt |
Q & A
[Basic] What synthetic methodologies are employed to prepare 6-methyl-5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride?
The synthesis typically involves multi-step modifications of pyrimidine-dione scaffolds. For example, alkylation reactions using piperazine derivatives are performed under basic conditions (e.g., potassium carbonate in DMF) to introduce the piperazine-methyl moiety at position 5. Subsequent protonation with HCl yields the dihydrochloride salt. Structural confirmation relies on 1H NMR (e.g., methylene protons at 4.78–5.21 ppm for acetamide or benzyl substituents) and mass spectrometry .
[Basic] How is the structural integrity of this compound confirmed experimentally?
1H NMR spectroscopy is critical for verifying substituent positions and purity. Key signals include:
- Thiazole protons: 7.57–7.62 ppm (for heterocyclic systems).
- Piperazine-methyl protons: 3.50–3.70 ppm (split into multiplets due to coupling).
- NH protons (if present): 9.68–10.41 ppm (broad singlet for amide groups).
Mass spectrometry further confirms molecular weight, with deviations <1 Da indicating successful synthesis .
[Advanced] How does alkylation at position 1 influence antimicrobial activity?
Alkylation (e.g., with benzyl chlorides or chloroacetamides) reduces antimicrobial efficacy compared to the unsubstituted parent compound. For instance, the 4-methylbenzyl derivative showed moderate activity against Staphylococcus aureus (MIC 32 µg/mL) but was less potent than the non-alkylated variant (MIC 8 µg/mL). Steric hindrance or reduced solubility due to hydrophobic substituents may explain this trend .
[Advanced] What contradictions exist in antimicrobial data for structurally analogous compounds?
While the unsubstituted compound exhibits broad-spectrum activity (e.g., MIC 8 µg/mL against S. aureus, surpassing Metronidazole), alkylated derivatives show inconsistent performance. For example, activity against Candida albicans varies widely (MIC 16–128 µg/mL), suggesting pathogen-specific susceptibility. Contradictions may arise from differences in membrane permeability or target binding .
[Basic] What in vitro models are recommended for preliminary antimicrobial screening?
Standard protocols include:
- Broth microdilution (CLSI guidelines) to determine MICs against Gram-positive (S. aureus), Gram-negative (P. aeruginosa), and fungal (C. albicans) strains.
- Agar diffusion assays to compare inhibition zones with reference drugs (e.g., Streptomycin).
- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
[Advanced] How can molecular modifications improve bioavailability?
Strategies include:
- Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) to enhance solubility.
- Optimizing the piperazine moiety (e.g., via N-methylation) to modulate logP and blood-brain barrier penetration.
- Prodrug approaches (e.g., esterification) to improve oral absorption. Evidence from related compounds suggests that acetamide-linked derivatives exhibit better pharmacokinetic profiles .
[Basic] What reaction conditions optimize pyrimidine-dione synthesis?
Key parameters:
- Solvent : Polar aprotic solvents (DMF, DMSO) for alkylation.
- Catalyst : HCl (conc.) in aqueous media for cyclocondensation.
- Temperature : 70–80°C for 6–12 hours to achieve >90% yield.
- Molar ratios : 1:1 aldehyde-to-uracil ratio to minimize bis-product formation .
[Advanced] How do electronic effects of substituents impact nucleophilic reactivity?
Electron-withdrawing groups (e.g., -NO2) at position 5 increase electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., with amines or thiols). Conversely, electron-donating groups (e.g., -OCH3) reduce reactivity but improve stability. Computational modeling (DFT) can predict regioselectivity for targeted modifications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
